Harmine
Overview
Description
Harmine is a naturally occurring beta-carboline alkaloid found in various plants, most notably in the seeds of Peganum harmala (Syrian rue) and the vine Banisteriopsis caapi. It has been used for centuries in traditional medicine and spiritual practices, particularly in South America, where it is a key component of the psychoactive brew ayahuasca . This compound is known for its psychoactive properties and its ability to inhibit monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine .
Mechanism of Action
Target of Action
Harmine, a β-carboline alkaloid, primarily targets the enzyme Amine oxidase [flavin-containing] A . It also acts as a dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitor . These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets by inhibiting their activity. As a reversible inhibitor of monoamine oxidase A , it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability. This compound’s inhibition of DYRK1A, an enzyme involved in cell cycle regulation, impacts cell proliferation and differentiation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to reduce the level of inflammatory mediators, NADPH oxidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and reactive oxygen species (ROS). Conversely, it increases the levels of brain-derived neurotrophic factor (BDNF), glutamate transporter subtype 1 (GLT-1), and anti-oxidant enzymes . Additionally, this compound can inhibit cancer cell proliferation and metastasis through epithelial-to-mesenchymal transition, cell cycle regulation, angiogenesis, and the induction of tumor cell apoptosis .
Result of Action
At the molecular and cellular level, this compound induces changes that can lead to various pharmacological effects. For instance, it can cause cell shrinkage, reduce the mitochondrial membrane potential, and upregulate Caspase 3, an enzyme involved in apoptosis . Furthermore, this compound can downregulate Bcl-2 and Mcl-1, proteins that prevent apoptosis, and upregulate Bax, a protein that promotes apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, this compound is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas . The plant’s growth conditions could potentially affect the concentration and activity of this compound. Additionally, this compound’s effects can be influenced by the physiological environment, such as the presence of other compounds or drugs in the body .
Biochemical Analysis
Biochemical Properties
Harmine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, this compound increases the levels of brain-derived neurotrophic factor (BDNF) and glutamate transporter subtype 1 (GLT-1), enhancing neuroprotection . This compound also activates protein kinase-A (PKA)-mediated ubiquitin-proteosome system (UPS), contributing to its neuroprotective effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound reduces the levels of inflammatory mediators, NADPH oxidase, and reactive oxygen species (ROS), while increasing antioxidant enzyme levels . These actions help protect neurons from oxidative stress and inflammation, promoting overall cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits AChE and BChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . This compound also activates the PKA-mediated UPS, which helps in the degradation of misfolded proteins and prevents their aggregation . Additionally, this compound increases the expression of BDNF and GLT-1, promoting neuronal survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, this compound can cause adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau or diminish at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which metabolizes this compound into harmol and harmalol . These metabolites retain some pharmacological activity but are generally less potent than this compound . This compound also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific tissues, such as the brain, where it exerts its neuroprotective effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific transporters .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within neurons, for example, allows it to modulate synaptic function and protect against neurodegenerative processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harmine can be synthesized through several methods. One common synthetic route involves the thermolysis of substituted 4-aryl-3-azidopyridines. This method allows for the creation of this compound and its structural analogs . Another approach involves the decarboxylation of beta-carboline carboxylic acid, followed by hydroxylation and methylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, followed by purification processes such as crystallization to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Harmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmaline, another beta-carboline alkaloid.
Reduction: this compound can be reduced to form harmalol, which has different pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like methyl iodide for methylation.
Major Products:
Oxidation: Harmaline
Reduction: Harmalol
Substitution: Various this compound derivatives with altered pharmacological properties.
Scientific Research Applications
Harmine has a wide range of scientific research applications:
Comparison with Similar Compounds
Harmine is part of a group of compounds known as beta-carboline alkaloids. Similar compounds include:
Harmalol: A reduced form of this compound with distinct pharmacological effects.
Tetrahydrothis compound: A hydrogenated derivative of this compound with unique psychoactive properties.
Uniqueness of this compound: this compound’s unique combination of MAO-A inhibition and DYRK1A inhibition sets it apart from other beta-carboline alkaloids. This dual mechanism of action contributes to its wide range of pharmacological effects and potential therapeutic applications .
Properties
IUPAC Name |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJHAXVSOCGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196066 | |
Record name | Harmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Harmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
442-51-3 | |
Record name | Harmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Harmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Harmine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07919 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Harmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Harmine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HARMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Harmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 - 265 °C | |
Record name | Harmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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